Enhanced Lipophilicity vs. Piperazine
The target compound exhibits significantly higher predicted lipophilicity, a key physicochemical parameter for crossing biological membranes. Its calculated LogP is 1.67, in contrast to the simpler piperazine analog (CAS 53345-16-7), which has a calculated XlogP of 0.5 . This property is crucial for passive permeation across the blood-brain barrier (BBB), a common requirement for CNS-targeted therapeutics [1].
| Evidence Dimension | Partition coefficient (LogP/XlogP) |
|---|---|
| Target Compound Data | LogP = 1.67 |
| Comparator Or Baseline | 1-(2-(Pyridin-4-yl)ethyl)piperazine (XlogP = 0.5) |
| Quantified Difference | ΔLogP = +1.17 (3.3-fold increase in lipophilicity) |
| Conditions | Calculated property using standard algorithms (data from Chemsrc and Chem960 chemical databases) |
Why This Matters
This difference informs preferential selection when designing compounds intended for CNS target engagement, as optimal LogP values for BBB penetration are typically between 1 and 3.
- [1] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. View Source
